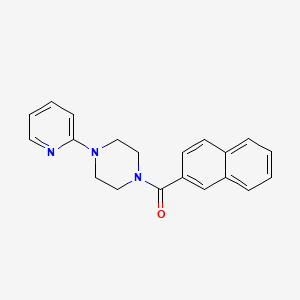
1-(2-naphthoyl)-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-(2-naphthoyl)-4-(2-pyridinyl)piperazine, commonly known as NPP, is a synthetic compound that belongs to the class of synthetic cannabinoids. It was first synthesized in the late 1990s and has gained significant attention due to its potential therapeutic applications. NPP is a potent agonist of the cannabinoid receptors and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
NPP is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of the CB1 receptor in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The activation of the CB2 receptor in the immune system leads to the suppression of inflammation and the modulation of the immune response.
Biochemical and Physiological Effects:
NPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of inflammation and neuropathic pain. NPP has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. In addition, NPP has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of NPP in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids in the body. In addition, its potency may make it difficult to accurately dose in experiments.
Direcciones Futuras
There are several future directions for NPP research. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. NPP has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. NPP has been shown to have anti-tumor properties and may be able to inhibit the growth of cancer cells. Finally, further research is needed to fully understand the biochemical and physiological effects of NPP and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
NPP has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. NPP has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. In addition, NPP has been studied for its potential use as a tool in the study of the endocannabinoid system.
Propiedades
IUPAC Name |
naphthalen-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(18-9-8-16-5-1-2-6-17(16)15-18)23-13-11-22(12-14-23)19-7-3-4-10-21-19/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPOVMFIXGMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328433 | |
| Record name | naphthalen-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
335282-52-5 | |
| Record name | naphthalen-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3614679.png)
![methyl 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614685.png)
![methyl 3-nitro-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B3614686.png)
![methyl 3-{[(4-bromophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614692.png)
![methyl 3-{[(3-bromophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3614693.png)


![3-[6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]propanenitrile](/img/structure/B3614715.png)
![2-[(2-bromobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B3614720.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3614737.png)
![2-chloro-N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3614741.png)
![N~1~-dibenzo[b,d]furan-3-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3614745.png)

![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3614766.png)